

The Rising Potential of n-Allylformamide in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: *n*-Allylformamide

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For Researchers, Scientists, and Drug Development Professionals

The formamide moiety is a crucial pharmacophore in a multitude of therapeutic agents. Its unique hydrogen bonding capabilities and structural simplicity make it an attractive component in drug design. Among the various substituted formamides, **n-Allylformamide** is emerging as a compound of significant interest. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental data related to **n-Allylformamide** and its close structural analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of n-Allylformamide

A straightforward and efficient catalyst-free method for the N-formylation of amines, including allyl amine to produce **n-Allylformamide**, has been developed. This approach utilizes the reductive formylation of CO₂ with sodium borohydride.

Experimental Protocol: Catalyst-Free N-formylation

General Procedure:

To a solution of allyl amine (1.751 mmol) in a suitable formamide-based solvent, sodium borohydride (1.0 equivalent, 66.24 mg) is added. The reaction mixture is stirred under a CO₂ atmosphere (balloon pressure) at a specified temperature and for a designated time. Upon completion, the reaction is quenched with the addition of water and extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield **n-Allylformamide**.^[1]

Quantitative Data for Synthesis of **n-Allylformamide**

Reactant	Reagent	Solvent	Yield	Reference
Allyl amine	NaBH ₄ , CO ₂	Formamide-based	86%	^[1]

Potential Therapeutic Applications

While direct and extensive research on the medicinal chemistry applications of **n-Allylformamide** is still emerging, significant insights can be drawn from studies on its close structural analog, N-methylformamide (NMF). The biological activities of NMF suggest promising avenues for the exploration of **n-Allylformamide** and its derivatives.

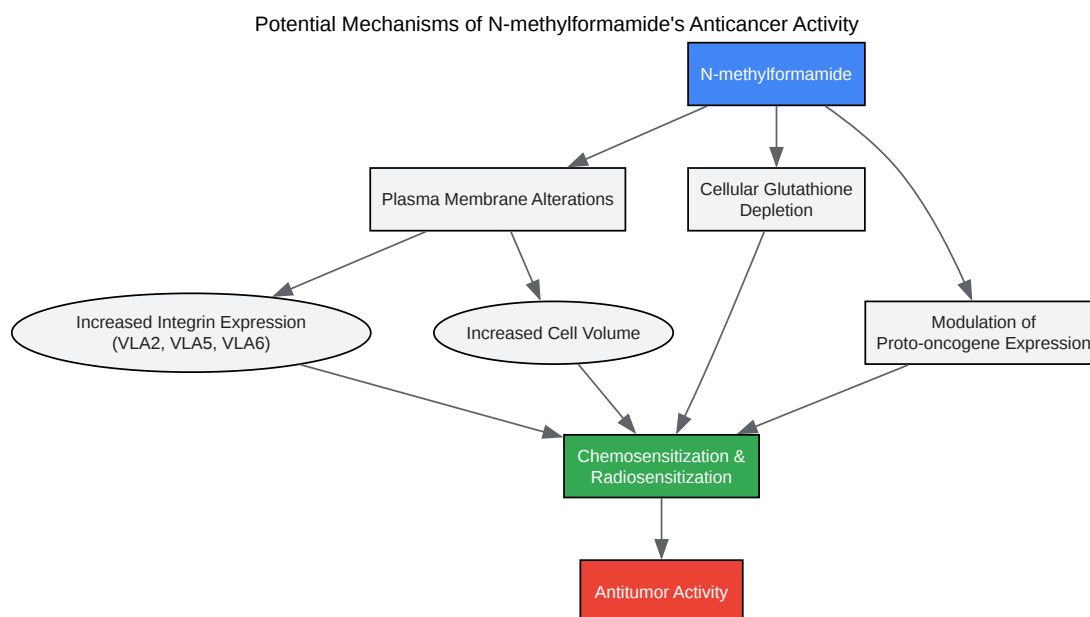
Anticancer Activity

N-methylformamide has demonstrated a broad spectrum of preclinical antitumor activity.^{[2][3]} It has shown efficacy against colon, mammary, and lung tumor xenografts.^[3] Furthermore, NMF has been investigated as a chemosensitizer and radiosensitizer, potentially enhancing the efficacy of existing cancer therapies.^{[3][4]} A noncytotoxic dose of NMF was found to sensitize the HT-29 human colon carcinoma cell line to the cytotoxic effects of both adriamycin and cisplatin.^[4]

Quantitative Data: Chemosensitization by N-methylformamide

Cell Line	Combination Therapy	Effect	Reference
HT-29 (Colon Carcinoma)	NMF (170 mM) + Adriamycin	Sensitization to lethal activity	^[4]
HT-29 (Colon Carcinoma)	NMF (170 mM) + Cisplatin	Sensitization to lethal activity	^[4]

The proposed mechanisms for NMF's anticancer effects include the depletion of cellular glutathione, alterations in the cell membrane, and modulation of proto-oncogene expression.[3] One study indicated that NMF exposure leads to an increase in cell volume and enhances the surface expression of integrin molecules (VLA2, VLA5, and VLA6) on HT-29 cells by 30% to 40%.[4] This suggests that the plasma membrane may be a key target in its mechanism of action.



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Caption: Potential mechanisms of NMF's anticancer effects.

Anti-inflammatory and Neuroprotective Potential

Formamide derivatives have been investigated for their role in treating inflammatory conditions like osteoarthritis. Specifically, N-hydroxyformamides have been identified as inhibitors of ADAM-TS4, a key enzyme in the degradation of cartilage.[5] This highlights the potential for **n-Allylformamide** derivatives to be developed as anti-inflammatory agents.

Furthermore, dysfunction of cellular recycling processes, particularly within lysosomes, has been implicated in a range of neurodegenerative diseases.[6] While no direct studies link **n-Allylformamide** to neuroprotection, the broader class of small molecules that can modulate cellular clearance mechanisms is of high interest in this therapeutic area. The development of novel therapies for conditions like Alzheimer's and Parkinson's disease often involves exploring compounds that can mitigate the buildup of toxic cellular waste.[6]

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is critical for its development as a therapeutic agent. While specific data for **n-Allylformamide** is limited, extensive studies on N-methylformamide and the related solvent N,N-dimethylformamide (DMF) provide valuable insights.

Pharmacokinetics of N-methylformamide

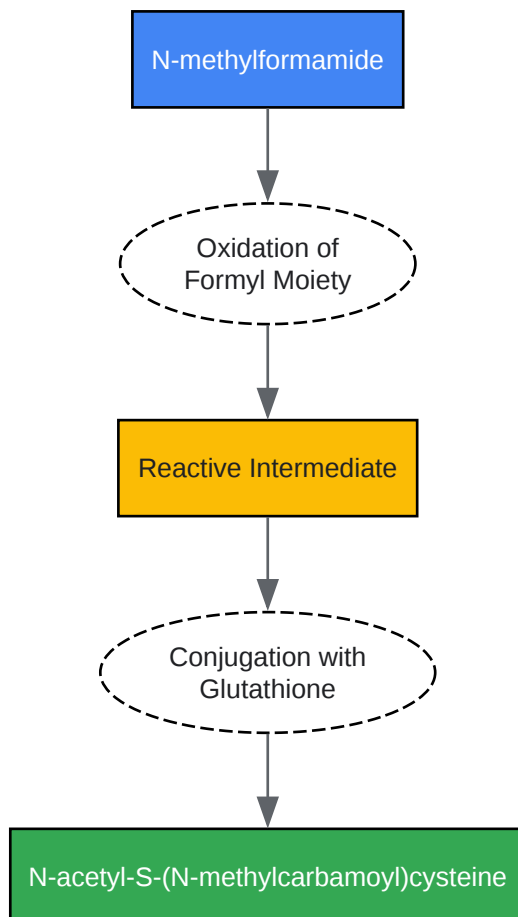
Phase I clinical trials of NMF have provided key pharmacokinetic parameters in humans. The oral bioavailability of NMF is high, at approximately 87-95%.[2][3]

Quantitative Pharmacokinetic Data for N-methylformamide in Humans

Parameter	Value	Route of Administration	Reference
Oral Bioavailability	87%	Oral	[2]
Peak Plasma Concentration (C _{max})	0.46 mmol/L	Oral (600 mg/m ²)	[2]
Peak Plasma Concentration (C _{max})	2.78 mmol/L	IV (2000 mg/m ²)	[2]
Alpha Half-life (t _{1/2α})	10 ± 2 min	IV	[2]
Beta Half-life (t _{1/2β})	732 ± 93 min	IV	[2]
Volume of Distribution (Central)	13.8 ± 1.1 L/m ²	IV	[2]
Volume of Distribution (Steady State)	18.7 ± 1.1 L/m ²	IV	[2]
Plasma Clearance	19.1 ± 2.1 mL/min/m ²	IV	[2]

Metabolically, NMF is converted in vivo to N-acetyl-S-(N-methylcarbamoyl)cysteine through oxidation at the formyl carbon, which produces a reactive intermediate.[7]

Metabolic Pathway of N-methylformamide

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Caption: Metabolic activation of N-methylformamide.

Toxicology

The primary dose-limiting toxicity observed for NMF in preclinical and clinical studies is reversible hepatotoxicity.[2][3] In humans, other significant side effects include a generalized malaise syndrome, nausea, and vomiting.[3] Studies on the structurally related compound formamide in rats and mice showed no evidence of carcinogenic activity in rats, but clear evidence of carcinogenic activity (hemangiosarcoma of the liver) in male mice at higher doses. [8]

Summary of Toxicological Findings for Formamide and N,N-Dimethylformamide

Compound	Species	Route	Key Findings	Reference
Formamide	F344/N Rats	Gavage	No evidence of carcinogenic activity	[8]
Formamide	B6C3F1 Mice	Gavage	Clear evidence of carcinogenic activity in males (liver hemangiosarcoma)	[8]
N,N-Dimethylformamide	F344/N Rats & B6C3F1 Mice	Inhalation	Hepatocellular injury at concentrations of 200 ppm and above in rats	[9]

Conclusion and Future Directions

n-Allylformamide represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant preclinical and early clinical data from its close analog, N-methylformamide, there is a strong rationale for investigating **n-Allylformamide** and its derivatives for a range of therapeutic applications, most notably in oncology. The allyl group offers a site for further chemical modification, potentially allowing for the fine-tuning of pharmacokinetic properties and the exploration of novel mechanisms of action.

Future research should focus on the direct evaluation of **n-Allylformamide**'s biological activity in relevant cancer cell lines and animal models. Furthermore, the synthesis and screening of a library of **n-Allylformamide** derivatives could lead to the identification of novel drug candidates with improved potency and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

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